2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol

Medicinal Chemistry Process Chemistry Analytical Method Development

Fragment-based drug discovery requires scaffolds with orthogonal handles for elaboration. The unsubstituted analog lacks electrophilic modulation and late-stage diversification options. - **5-Chloro substituent**: Enables halogen bonding for target engagement and Suzuki/Miyaura cross-coupling for library generation - **Bifunctional design**: Hydroxyethyl group for conjugation; thioether-linked pyridine core (MW 189.66 g/mol) complies with 'Rule of Three' - **Supply assurance**: 95-97% purity grades available; distinct physicochemical profile (density 1.36 g/cm³, b.p. 321°C) for analytical method development

Molecular Formula C7H8ClNOS
Molecular Weight 189.66 g/mol
CAS No. 175135-89-4
Cat. No. B067616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
CAS175135-89-4
Molecular FormulaC7H8ClNOS
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)SCCO
InChIInChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2
InChIKeyKLOJLJIHCJJDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Chloro-2-pyridyl)thio]ethanol: Fragment & Building Block Properties


2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (CAS 175135-89-4) is a thioether-linked pyridine derivative containing a 5-chloro substituent and a terminal hydroxyethyl group. It is commercially available as a solid with purities typically ranging from 95% to 97% [1]. The compound is widely employed as a fragment scaffold in drug discovery, enabling molecular linking, expansion, and modification for the design of novel drug candidates . Its core utility lies in its bifunctional nature—the chloro substituent offers a handle for further functionalization, while the hydroxyethyl moiety provides a site for conjugation or elaboration.

+ Bifunctional handles: 5-Cl for cross-coupling, hydroxyethyl for conjugation
+ Reported fragment-based drug discovery (FBDD) scaffold
+ Low MW (~190) and 'Rule of Three' compliant profile

2-[(5-Chloro-2-pyridyl)thio]ethanol: Substitution Limitations


The presence of the 5-chloro substituent on the pyridine ring distinguishes 2-[(5-chloro-2-pyridyl)thio]ethan-1-ol from its unsubstituted counterpart, 2-(pyridin-2-ylthio)ethanol (CAS 77555-27-2). The chlorine atom introduces a strong electron-withdrawing inductive effect and alters the π-electron density of the aromatic system, thereby modulating both the reactivity of the pyridine nitrogen and the electrophilicity of the ring. In a medicinal chemistry context, halogen substituents—particularly chlorine—are known to influence target binding via hydrophobic interactions and halogen bonding, effects that are absent in the unsubstituted analog. Consequently, substituting one for the other in a synthetic sequence or biological assay may lead to divergent outcomes in terms of reaction yields, selectivity, or biological potency.

! Chlorine electron-withdrawing effect alters pyridine reactivity vs. unsubstituted analog (CAS 77555-27-2)
! Halogen bonding potential absent in unsubstituted analog; may shift target engagement profiles
! Direct substitution may lead to divergent reaction yields, selectivity, or biological readouts

2-[(5-Chloro-2-pyridyl)thio]ethanol: Comparison with Analogs


Physical Property Comparison

The 5-chloro substitution significantly increases both density and atmospheric boiling point relative to 2-(pyridin-2-ylthio)ethanol. In cross-study comparison, 2-[(5-chloro-2-pyridyl)thio]ethan-1-ol exhibits a density of 1.36 g/cm³ and a boiling point of 321 °C at 760 mmHg [1], whereas the unsubstituted analog shows a lower density of 1.2 ± 0.1 g/cm³ and a lower boiling point of 299.8 ± 20.0 °C at 760 mmHg . The increased density and higher boiling point are consistent with the greater molecular mass and enhanced polarizability imparted by the chlorine atom.

Physical Properties
Cross-study comparable
Density +0.16 g/cm³ (+13%), Boiling Pt +21 °C (+7%) vs. unsubstituted
Higher density and boiling point may affect purification and process design
Data from vendor databases; confirm experimentally
Medicinal Chemistry Process Chemistry Analytical Method Development

Purity & Vendor Sourcing

Both 2-[(5-chloro-2-pyridyl)thio]ethan-1-ol and its unsubstituted analog are commercially available at high purity. The target compound is offered at 97% purity by Maybridge (Chembase) [1] and 95% by AKSci . The unsubstituted analog 2-(pyridin-2-ylthio)ethanol is available at ≥97% purity from Aladdin . While the purity levels are similar, the chlorinated analog may be supplied by a more specialized set of vendors, which can impact lead times, scale-up options, and cost.

Purity & Sourcing
Cross-study comparable
95–97% purity range; comparable to unsubstituted analog (≥97%)
Similar nominal purity, but vendor specialization may affect lead times and scale-up
Verify current stock and sourcing options
Procurement Synthesis Quality Control

Fragment-Based Drug Discovery Designation

Vendor documentation explicitly classifies 2-[(5-chloro-2-pyridyl)thio]ethan-1-ol as a 'fragment molecule' intended for molecular linking, expansion, and modification in drug discovery . In contrast, the unsubstituted analog 2-(pyridin-2-ylthio)ethanol is typically described as a 'versatile small molecule scaffold' or 'intermediate' without the same explicit emphasis on fragment-based drug design . While both can serve as synthetic intermediates, the targeted designation of the chlorinated compound underscores its pre-validation as a fragment screening hit or privileged starting point.

FBDD Designation
Class-level inference
Explicitly classified as 'fragment molecule' by vendors
Pre-identified fragment scaffold may reduce screening time in FBDD libraries
Vendor classification; review for specific library requirements
Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Chlorine Substituent as Synthetic Handle

The 5-chloro substituent on the pyridine ring provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the unsubstituted analog. This allows for late-stage diversification of the pyridine core, a feature that can be critical in lead optimization campaigns. The unsubstituted pyridine ring of 2-(pyridin-2-ylthio)ethanol lacks this electrophilic center, limiting direct functionalization at that position.

Synthetic Handle
Class-level inference
5-Cl enables Pd-catalyzed cross-couplings; absent in unsubstituted analog
Allows orthogonal late-stage diversification for lead optimization
General reactivity; validate under specific conditions
Organic Synthesis Cross-Coupling Medicinal Chemistry

2-[(5-Chloro-2-pyridyl)thio]ethanol: Recommended Applications


Fragment-Based Drug Discovery Libraries

The compound is explicitly designated as a fragment molecule by multiple vendors . Its low molecular weight (189.66 g/mol) and balanced polarity (C7H8ClNOS) align with the 'Rule of Three' for fragment libraries. The chlorine atom provides a handle for future elaboration while contributing to target engagement through halogen bonding. This makes it a rational choice for inclusion in fragment screening collections aimed at identifying novel chemical starting points .

Chlorinated Heterocyclic Intermediates

The 5-chloro substituent enables late-stage diversification via cross-coupling chemistry, a feature absent in the unsubstituted analog [1]. This allows medicinal chemists to modify the pyridine core after the thioether linkage has been installed, offering a modular approach to generating focused libraries around a central scaffold.

Physicochemical Property Studies

The quantifiable differences in density (1.36 g/cm³ vs. 1.2 g/cm³) and boiling point (321 °C vs. 299.8 °C) relative to the unsubstituted analog [2] make this compound a useful probe for investigating how halogen substitution alters bulk and thermodynamic properties. Such data can inform process development, crystallization optimization, and formulation studies.

Reference Standard for Analytical Methods

With commercially available purities of 95% and 97% [3], the compound can serve as a reference standard for developing HPLC, GC, or NMR methods aimed at characterizing related chlorinated pyridylthio derivatives. Its distinct retention characteristics and spectroscopic signature provide a benchmark for quality control in synthesis.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Libraries
'Rule of Three' compliance and halogen handle
Fragment screening hit rate and elaboration potential
Chlorinated Heterocyclic Intermediates
Cross-coupling handle (Cl)
Modular diversification efficiency
Physicochemical Property Studies
Density and boiling point differences vs. unsubstituted analog
Process development and crystallization optimization
Reference Standard for Analytical Methods
Purity specification (95–97%) and distinct retention
HPLC/GC/NMR method benchmarking

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